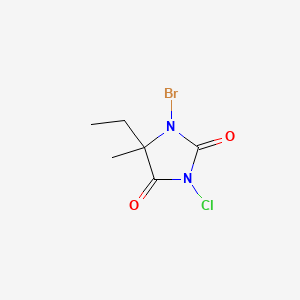
1-Bromo-3-chloro-5-ethyl-5-methylhydantoin
Overview
Description
1-Bromo-3-chloro-5-ethyl-5-methylhydantoin is a chemical compound with the molecular formula C6H8BrClN2O2 and a molecular weight of 255.5 g/mol . It is a member of the hydantoin family, which are heterocyclic organic compounds. This compound is known for its applications in various fields, including sterilization and algicidal activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin can be synthesized through the halogenation of 5-ethyl-5-methylhydantoinThe reaction typically requires controlled conditions, including specific temperatures and the presence of catalysts to ensure the selective halogenation of the compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale halogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. These reactions typically occur under mild conditions, often in aqueous or organic solvents.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used, depending on the desired oxidation or reduction.
Major Products Formed:
Substitution Reactions: Products include various substituted hydantoins, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products vary based on the specific redox conditions and reagents employed.
Scientific Research Applications
1-Bromo-3-chloro-5-ethyl-5-methylhydantoin has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin involves the release of active halogen species, such as hypobromous acid and hypochlorous acid, upon contact with water. These species are potent oxidizing agents that disrupt microbial cell membranes and proteins, leading to cell death . The compound targets various molecular pathways involved in microbial metabolism and replication .
Comparison with Similar Compounds
- 1,3-Dibromo-5,5-dimethylhydantoin
- 1,3-Dichloro-5,5-dimethylhydantoin
- 1-Bromo-3-chloro-5,5-dimethylhydantoin
Comparison: 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balanced reactivity profile, making it suitable for a wide range of applications. Its dual halogenation (bromine and chlorine) provides enhanced antimicrobial efficacy compared to compounds with single halogenation .
Properties
IUPAC Name |
1-bromo-3-chloro-5-ethyl-5-methylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrClN2O2/c1-3-6(2)4(11)9(8)5(12)10(6)7/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCABRBCUQVNLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1Br)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301335887 | |
| Record name | 1-Bromo-3-chloro-5-ethyl-5-methylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301335887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89415-46-3, 91112-66-2 | |
| Record name | 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089415463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Imidazolidinedione, bromochloro-5-ethyl-5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Bromo-3-chloro-5-ethyl-5-methylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301335887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-BROMO-3-CHLORO-5-ETHYL-5-METHYLHYDANTOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VZ70V491J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


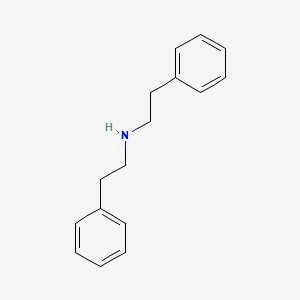
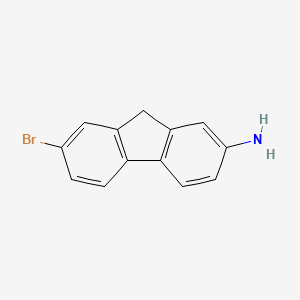

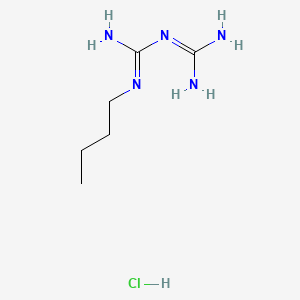
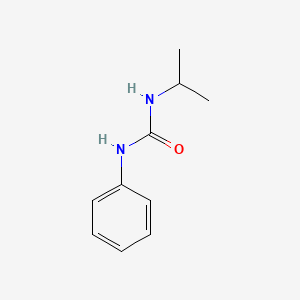

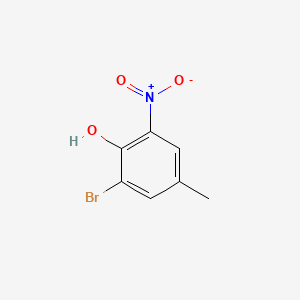


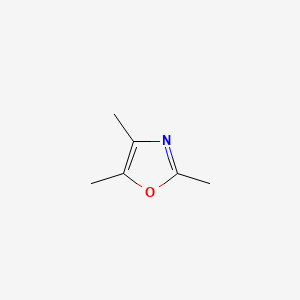

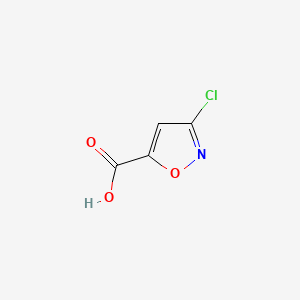
![2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B1265909.png)
![[4-(1H-pyrrol-1-yl)phenyl]acetic acid](/img/structure/B1265912.png)
